

comparing the performance of Cereclor with phosphate ester flame retardants

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Compound of Interest

Compound Name: Cereclor

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A Comparative Guide: Cereclor vs. Phosphate Ester Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **Cereclor** (chlorinated paraffins) and phosphate ester flame retardants. The information is intended to assist researchers and professionals in selecting the most suitable flame retardant for their specific applications by presenting available experimental data on their efficiency, thermal stability, and impact on polymer properties.

Overview of Flame Retardant Mechanisms

Cereclor (Chlorinated Paraffins): **Cereclor** functions primarily in the gas phase as a flame retardant. Upon heating, it releases chlorine radicals which interfere with the combustion cycle. These radicals scavenge highly reactive $H\bullet$ and $OH\bullet$ radicals in the flame, slowing down the exothermic reactions that sustain the fire. Additionally, the release of non-combustible gases can dilute the flammable gases and oxygen in the vicinity of the flame. Some formulations of chlorinated paraffins also promote char formation on the polymer surface, creating a barrier that limits the release of flammable volatiles and slows heat transfer.^[1]

Phosphate Esters: Phosphate esters can act in both the condensed (solid) and gas phases. In the condensed phase, they decompose upon heating to form phosphoric acid. This acid

promotes the dehydration and charring of the polymer, forming a protective insulating layer. This char layer restricts the flow of flammable gases to the flame and shields the underlying polymer from heat. In the gas phase, phosphorus-containing radicals can also be released, which contribute to flame inhibition, similar to the action of halogenated compounds.[\[2\]](#)

Quantitative Performance Data

Direct, head-to-head comparative data for **Cereclor** and a wide range of phosphate esters in the same polymer systems is limited in publicly available literature. The following tables summarize available data for representative flame retardants in specific polymers. It is important to note that performance can vary significantly based on the specific grade of the flame retardant, its concentration, the polymer matrix, and the presence of other additives.

Table 1: Flame Retardant Performance in Polyolefins (Polyethylene - PE)

Flame Retardant System	Polymer	Loading (%)	LOI (%)	UL 94 Rating	Peak Heat Release Rate (kW/m ²)	Reference
Unmodified PE	HDPE	-	17-18	Not Rated	~1300	[3]
Triphenyl Phosphate (TPP)	UHMWPE	Not Specified	Increased	Not Specified	Reduced	[4]

Note: Specific quantitative data for **Cereclor** in polyethylene was not available in the reviewed literature.

Table 2: Flame Retardant Performance in Engineering Plastics (PC/ABS Blends)

Flame Retardant System	Polymer	Loading (%)	LOI (%)	UL 94 Rating (1.6 mm)	Peak Heat Release Rate (kW/m ²)	Reference
Unmodified PC/ABS	PC/ABS	-	20.5	HB	850	[5]
Triphenyl Phosphate (TPP)	PC/ABS	12	27.5	V-0	550	[5]
Resorcinol bis(diphenyl phosphate) (RDP)	PC/ABS	12	28.0	V-0	500	[5]
Bisphenol A bis(diphenyl phosphate) (BDP)	PC/ABS	12	26.5	V-0	450	[5]

Note: Data for **Cereclor** in PC/ABS blends was not available in the reviewed literature.

Impact on Material Properties

Thermal Stability:

The addition of flame retardants can influence the thermal stability of the polymer.

Thermogravimetric analysis (TGA) is used to evaluate this by measuring the weight loss of a material as a function of temperature.

- **Cereclor**: Chlorinated paraffins generally have lower thermal stability and can reduce the onset of decomposition of the polymer. This is due to the relatively weak C-Cl bonds which break at lower temperatures.

- **Phosphate Esters:** The thermal stability of phosphate esters varies depending on their chemical structure. Aromatic phosphate esters like RDP and BDP generally exhibit high thermal stability, making them suitable for engineering plastics that are processed at high temperatures. Alkyl phosphate esters may have lower thermal stability.

Mechanical Properties:

The incorporation of flame retardants, which often act as plasticizers, can alter the mechanical properties of the polymer.

- **Cereclor:** Chlorinated paraffins are known to act as secondary plasticizers, which can increase the flexibility and impact strength of polymers like PVC. However, in other polymers, high loadings can potentially lead to a decrease in tensile strength and modulus.[6][7]
- **Phosphate Esters:** Many phosphate esters also exhibit a plasticizing effect. This can lead to a reduction in the glass transition temperature (T_g) and hardness of the polymer, which may be desirable in some applications but detrimental in others where rigidity is required. The extent of this effect depends on the specific phosphate ester and its compatibility with the polymer matrix.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of flame retardant performance.

4.1. Limiting Oxygen Index (LOI)

- **Objective:** To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
- **Apparatus:** LOI instrument consisting of a heat-resistant glass chimney, specimen holder, gas mixing and flow control system, and an igniter.
- **Procedure:**
 - A vertically oriented specimen of specified dimensions is placed in the glass chimney.

- A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.
- The top of the specimen is ignited with a flame.
- The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
- The LOI is calculated as the percentage of oxygen in the gas mixture at this point.
- Standard: ASTM D2863 / ISO 4589-2.

4.2. UL 94 Vertical Burn Test

- Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.
- Apparatus: A laboratory burn chamber, a Bunsen burner, a specimen holder, and a timer.
- Procedure:
 - A rectangular specimen of specified dimensions is clamped vertically.
 - A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
 - The afterflame time (t1) is recorded.
 - Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
 - The afterflame time (t2) and afterglow time are recorded.
 - Observations are made regarding flaming drips that ignite a cotton patch placed below the specimen.
- Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the most stringent

classification.

4.3. Cone Calorimetry

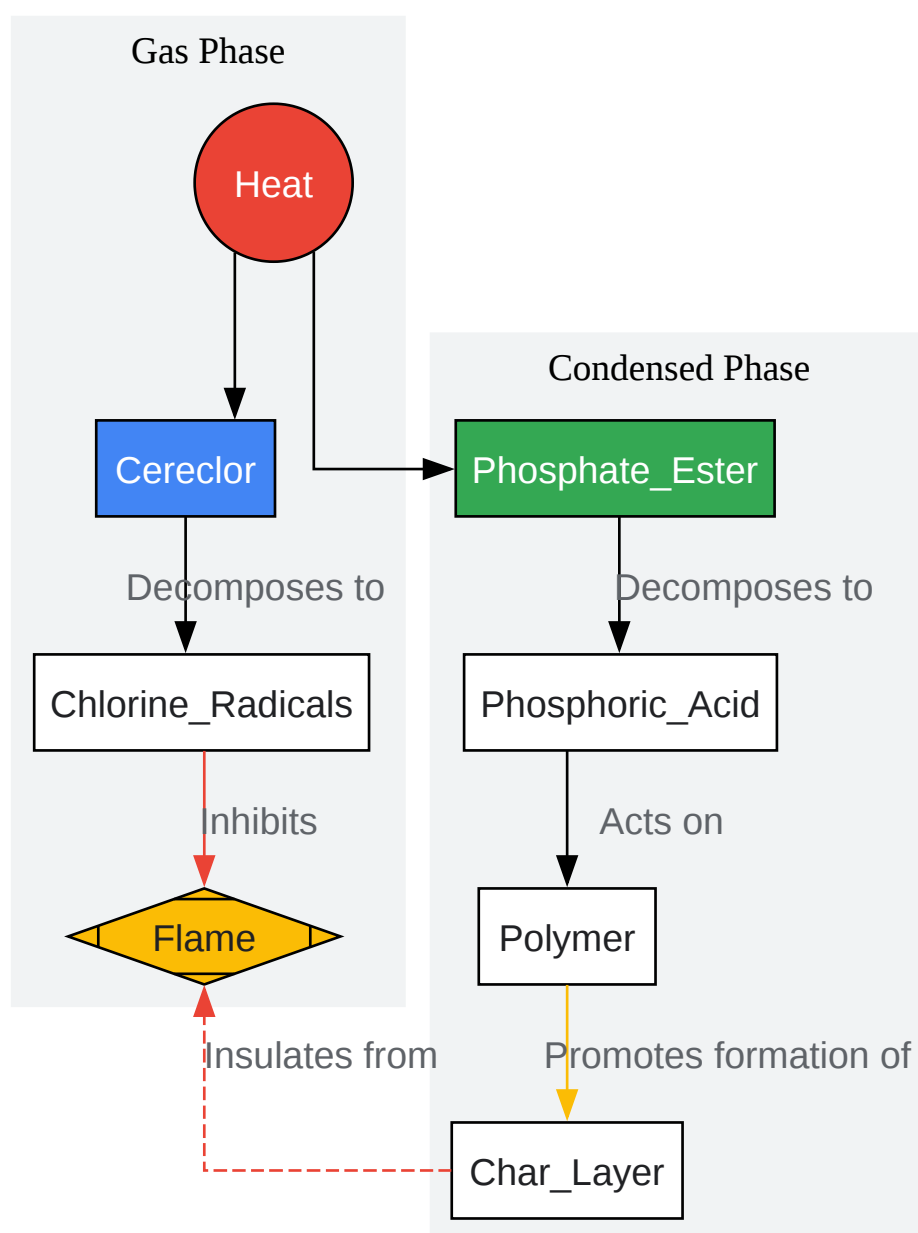
- Objective: To measure the heat release rate and other flammability properties of materials under controlled fire-like conditions.
- Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, a spark igniter, and a gas analysis system.
- Procedure:
 - A square specimen is placed on a load cell beneath the conical heater.
 - The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).
 - A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
 - During combustion, the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate are continuously measured.
 - From these measurements, parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and time to ignition (TTI) are calculated.
- Standard: ASTM E1354 / ISO 5660.

4.4. Thermogravimetric Analysis (TGA)

- Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
- Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.
- Procedure:
 - A small amount of the sample is placed in the sample pan.

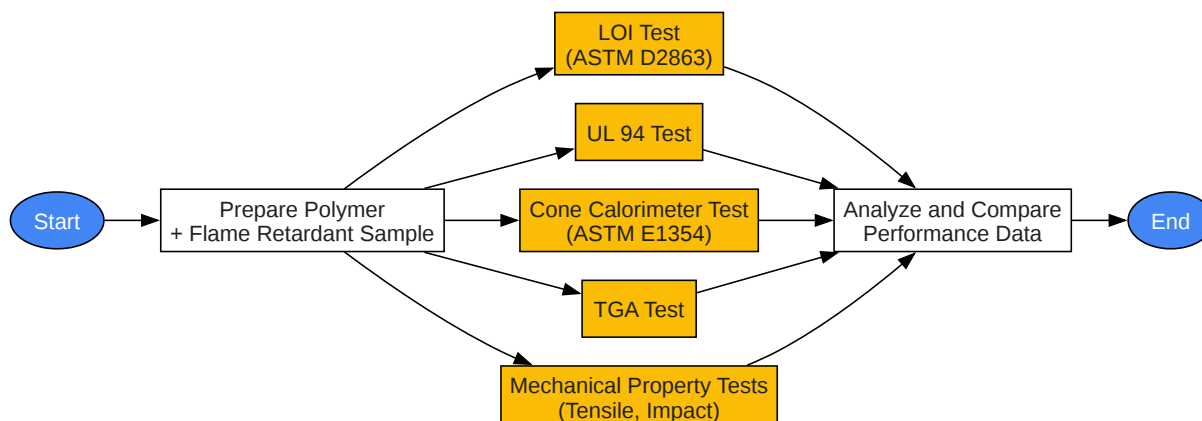
- The furnace is heated at a controlled rate (e.g., 10 or 20 °C/min) under a specific atmosphere (e.g., nitrogen or air).
- The mass of the sample is continuously monitored as the temperature increases.
- The resulting TGA curve plots the percentage of initial mass remaining versus temperature, indicating the thermal stability and decomposition profile of the material.

Visualizations



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Caption: Flame retardant mechanisms of **Cereclor** and Phosphate Esters.



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Caption: Experimental workflow for evaluating flame retardant performance.

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